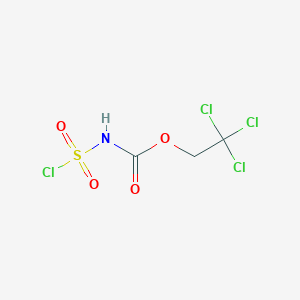
2,2,2-Trichloroethyl (chlorosulfonyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloroethyl (chlorosulfonyl)carbamate is an organic compound that belongs to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable reagent in both academic and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
2,2,2-Trichloroethyl (chlorosulfonyl)carbamate can be synthesized through the reaction of 2,2,2-trichloroethanol with chlorosulfonyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
CCl3CH2OH+ClSO2NCO→CCl3CH2OCONHSO2Cl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
化学反応の分析
Types of Reactions
2,2,2-Trichloroethyl (chlorosulfonyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,2-trichloroethanol and chlorosulfonic acid.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) can be used to modify the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as carbamates, ureas, and thiocarbamates can be formed.
Hydrolysis Products: The primary products of hydrolysis are 2,2,2-trichloroethanol and chlorosulfonic acid.
科学的研究の応用
2,2,2-Trichloroethyl (chlorosulfonyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the protection of functional groups and the formation of carbamate linkages.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 2,2,2-trichloroethyl (chlorosulfonyl)carbamate involves the formation of reactive intermediates that can interact with various molecular targets. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify functional groups in target molecules, leading to the formation of stable carbamate linkages.
類似化合物との比較
Similar Compounds
- 2,2,2-Trichloroethyl chloroformate
- 2,2,2-Trichloroethyl carbamate
- Chlorosulfonyl isocyanate
Uniqueness
2,2,2-Trichloroethyl (chlorosulfonyl)carbamate is unique due to its dual functionality, combining the reactivity of both the trichloroethyl and chlorosulfonyl groups. This dual reactivity allows for a broader range of chemical transformations compared to similar compounds that possess only one reactive group.
特性
CAS番号 |
50881-33-9 |
|---|---|
分子式 |
C3H3Cl4NO4S |
分子量 |
290.9 g/mol |
IUPAC名 |
2,2,2-trichloroethyl N-chlorosulfonylcarbamate |
InChI |
InChI=1S/C3H3Cl4NO4S/c4-3(5,6)1-12-2(9)8-13(7,10)11/h1H2,(H,8,9) |
InChIキー |
XNJXQYOLNMZHPV-UHFFFAOYSA-N |
正規SMILES |
C(C(Cl)(Cl)Cl)OC(=O)NS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


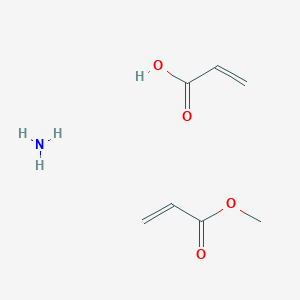
![[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14670192.png)
phosphanium](/img/structure/B14670196.png)
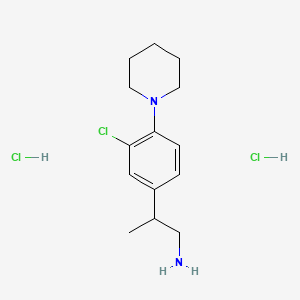
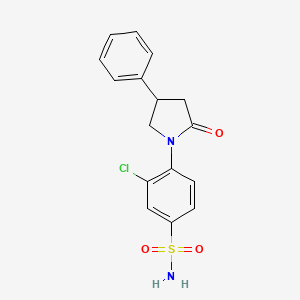

![Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo-](/img/structure/B14670207.png)
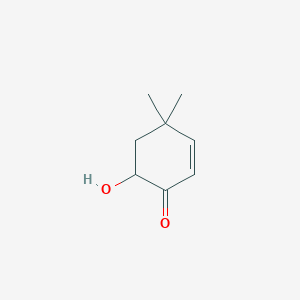
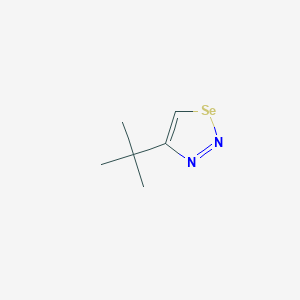
![6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14670230.png)
![7-[2-(Diethylamino)ethoxy]-2,4,7,9-tetramethyldec-5-YN-4-OL](/img/structure/B14670233.png)


![1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine](/img/structure/B14670277.png)
